molecular formula C13H18F2N2 B1454414 2-(3,4-Difluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine CAS No. 1443981-95-0

2-(3,4-Difluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine

Cat. No.: B1454414
CAS No.: 1443981-95-0
M. Wt: 240.29 g/mol
InChI Key: NYTMJOXACKSUEO-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C13H18F2N2 and its molecular weight is 240.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Pharmacological Characterization

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, a close derivative of the compound , has been studied for its high affinity as a κ-opioid receptor antagonist. This compound demonstrated potential for treating depression and addiction disorders, showing efficacy in various behavioral assays in mice, such as the forced-swim test and conditioned place preference. This indicates its broader potential in neuropsychiatric treatment research (Grimwood et al., 2011).

2. Pyrrole and Pyrrolidine Derivatives

Pyrrolidine, a core component of the compound, is significant in biological molecules like heme and chlorophyll. Pyrrolidines are often prepared through condensation reactions and have extensive applications in creating solvents, intermediates, and electrically conducting films. This points to the chemical versatility and applicability of such structures in various scientific fields, including materials science and organic synthesis (Anderson & Liu, 2000).

3. Organocatalysis in Asymmetric Reactions

The synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol, related to pyrrolidine structures, showcases their application in asymmetric Michael and Mannich reactions. This implicates the compound's potential utility in stereoselective synthesis, a crucial aspect of drug development and organic chemistry (Reyes-Rangel et al., 2016).

4. Catalytic Applications

The compound's structure is closely related to pyrrolidine, which has been used in the oxidative transformation to lactams, important chemical feedstocks. This indicates the potential utility of 2-(3,4-Difluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine in catalytic applications, particularly in synthesizing industrially relevant compounds (Dairo et al., 2016).

5. Structural Chemistry in Coordination Compounds

Research on Co(III) complexes with pyrrolidine derivatives has contributed to understanding the structural chemistry of such coordination compounds. This emphasizes the compound's relevance in coordination chemistry, aiding in the development of novel materials with specific electronic and magnetic properties (Amirnasr et al., 2001).

Properties

IUPAC Name

2-(3,4-difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c1-8(2)17-6-5-12(16)13(17)9-3-4-10(14)11(15)7-9/h3-4,7-8,12-13H,5-6,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTMJOXACKSUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1C2=CC(=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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